Tasimelteon

Overview

Description

Tasimelteon, sold under the brand name Hetlioz, is a medication approved by the U.S. Food and Drug Administration (FDA) in January 2014 for the treatment of non-24-hour sleep-wake disorder (N24HSWD) in totally blind individuals . It is a selective agonist for the melatonin receptors MT1 and MT2, which are involved in the regulation of circadian rhythms .

Preparation Methods

The preparation of tasimelteon involves several synthetic routes. One method includes the use of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxamide, a reducing agent, and propionic acid . The process aims to reduce reaction steps, improve utilization rates, and simplify the overall process .

Chemical Reactions Analysis

Tasimelteon undergoes various chemical reactions, primarily involving oxidation and oxidative dealkylation. The metabolism of this compound consists of oxidation at multiple sites and oxidative dealkylation, resulting in the opening of the dihydrofuran ring followed by further oxidation to give a carboxylic acid . The major isozymes involved in the metabolism are CYP1A2 and CYP3A4 .

Scientific Research Applications

Treatment of Non-24-Hour Sleep-Wake Disorder

Study Findings:

- A pivotal clinical trial demonstrated that tasimelteon significantly improved sleep quality and reduced daytime sleepiness in individuals with Non-24. In a study involving 412 participants, those treated with 20 mg of this compound showed notable improvements in sleep initiation and maintenance compared to placebo recipients .

Table 1: Efficacy of this compound in Non-24 Studies

| Study Type | Participants | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase II Trial | 39 | 3 days | Significant shifts in circadian rhythm observed |

| Phase III Trial | 412 | 26 weeks | Improved latency to persistent sleep (p=0.0025) |

| RESET Trial | 20 | 8 weeks | Greater entrainment compared to placebo (p=0.0055) |

Applications in Smith-Magenis Syndrome

Case Study:

In an open-label study involving 12 individuals with Smith-Magenis Syndrome, this compound was administered nightly for up to 36 weeks. The results indicated significant improvements in sleep quality (mean change +0.51; p=0.0105) and a reduction in aberrant behaviors as measured by the Aberrant Behavior Checklist-Community (total score decreased by -15.89; p=0.0006) . This suggests that this compound may alleviate both sleep disturbances and associated behavioral issues in this population.

Potential Use in Other Circadian Rhythm Disorders

Recent studies have also explored the efficacy of this compound for other circadian rhythm disorders, such as Delayed Sleep-Wake Phase Disorder (DSWPD). A case report highlighted that a participant experienced significant improvements in their sleep-wake cycle, allowing them to maintain a regular schedule without nocturnal awakenings while on this compound .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetics indicate that it is well-tolerated with a low incidence of adverse effects, primarily involving serum enzyme elevations but not clinically apparent liver injury . The compound has been shown to maintain its efficacy without developing tolerance over time .

Mechanism of Action

Tasimelteon exerts its effects by activating melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain . This activation helps to resynchronize the circadian rhythm through a “non-photic” mechanism, improving sleep by aligning the body’s internal clock with the external environment . The molecular targets and pathways involved include the melatonin receptors and the suprachiasmatic nucleus, which play a crucial role in regulating sleep-wake cycles .

Comparison with Similar Compounds

Tasimelteon is similar to other melatonin receptor agonists, such as ramelteon, melatonin, and agomelatine . it has a unique profile in terms of its affinity for the melatonin receptors. Compared to melatonin, this compound has a slightly lower affinity for the MT1 receptor and a moderately higher affinity for the MT2 receptor . This unique binding profile contributes to its effectiveness in treating non-24-hour sleep-wake disorder in totally blind individuals .

Similar Compounds:- Ramelteon

- Melatonin

- Agomelatine

Biological Activity

Tasimelteon, marketed as HETLIOZ®, is a novel dual melatonin receptor agonist primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (N24HSWD) and has shown promise in various sleep-related disorders. This article explores its biological activity, efficacy, pharmacokinetics, and safety based on diverse research findings.

This compound acts as an agonist at the MT1 and MT2 melatonin receptors, which are involved in the regulation of circadian rhythms. By binding to these receptors, this compound helps to synchronize the circadian clock, particularly in individuals with disrupted sleep-wake cycles due to conditions like N24HSWD. Its precise mechanism remains under investigation, but it is believed to enhance melatonin secretion and promote sleep onset.

Pharmacokinetics

A study assessing the pharmacokinetics of this compound revealed its absolute bioavailability to be approximately 38% when administered orally. The mean elimination half-life is reported to range from 1.3 to 2.6 hours , with significant first-pass metabolism affecting its systemic exposure. The drug's clearance and volume of distribution were found to be 505 mL/min and 42.7 L , respectively .

Jet Lag Disorder

In a randomized clinical trial involving participants experiencing Jet Lag Disorder (JLD), this compound demonstrated significant improvements in total sleep time (TST) and next-day alertness. The results indicated an increase in TST by 60.3 minutes (95% CI: 44.0 to 76.7, P < 0.0001) compared to placebo . The drug also shortened latency to persistent sleep by 15.1 minutes (95% CI: -26.2 to -4.0, P = 0.0081).

Delayed Sleep-Wake Phase Disorder

A case study involving a patient with Delayed Sleep-Wake Phase Disorder (DSWPD) reported that this compound significantly improved sleep onset and quality of life, allowing the participant to maintain a normal sleep schedule without nocturnal awakenings . This aligns with findings from ongoing multicenter studies that further explore this compound's efficacy in DSWPD.

Smith-Magenis Syndrome

This compound has also been evaluated in patients with Smith-Magenis Syndrome (SMS). In a study involving 25 patients, significant improvements were noted in both subjective sleep quality and objective total sleep time over a three-year period. The average change in daily diary sleep quality was 0.4 (p = 0.0139), while total sleep time improved by 18.5 minutes (p = 0.0556) compared to placebo .

Safety Profile

This compound has been generally well-tolerated across various studies, with mild treatment-emergent adverse events reported in about 21.4% of subjects during pharmacokinetic trials . No serious adverse events or discontinuations due to adverse effects were noted, indicating a favorable safety profile.

Summary of Findings

The following table summarizes key findings from clinical studies on this compound's efficacy:

| Study Focus | Primary Endpoint | This compound Result | Placebo Result | p-value |

|---|---|---|---|---|

| Jet Lag Disorder | Total Sleep Time Increase | +60.3 min | - | <0.0001 |

| Delayed Sleep-Wake Phase Disorder | Improved Sleep Quality | Significant | - | - |

| Smith-Magenis Syndrome | Average Daily Diary Sleep Quality | +0.4 | +0.3 | 0.0139 |

| Smith-Magenis Syndrome | Average Total Sleep Time | +18.5 min | - | 0.0556 |

Properties

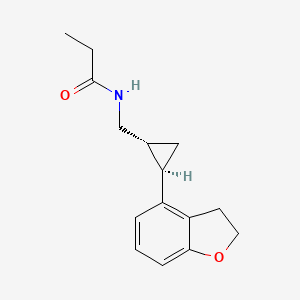

IUPAC Name |

N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIAAWZLUQTIO-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209826 | |

| Record name | Tasimelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

442.553°C | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2. | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

609799-22-6 | |

| Record name | Tasimelteon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609799-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tasimelteon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609799226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasimelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TASIMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS4PU80D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tasimelteon?

A1: this compound is a dual melatonin receptor agonist, demonstrating high affinity and specificity for both melatonin receptor types 1 and 2 (MT1 and MT2 receptors). [] This action allows it to act as a circadian regulator, effectively resetting the master clock located in the suprachiasmatic nuclei of the hypothalamus. []

Q2: How does this compound's binding to MT1 and MT2 receptors affect sleep-wake cycles?

A2: this compound mimics the action of endogenous melatonin by binding to MT1 and MT2 receptors. This binding helps synchronize the body's internal clock with the external light-dark cycle, leading to improvements in sleep onset, sleep maintenance, and overall sleep timing. [, , ]

Q3: Beyond its effects on sleep, are there other potential therapeutic benefits of this compound being explored?

A3: Preclinical evidence suggests potential benefits of this compound in treating depression. Research is ongoing to explore its efficacy in mitigating depressive symptoms, particularly those linked to circadian rhythm dysfunction. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided abstracts do not disclose the exact molecular formula and weight of this compound.

Q5: Is there information available on the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various conditions.

Q6: What is the absorption and bioavailability of this compound?

A6: this compound is rapidly absorbed after oral administration. It has a mean absolute bioavailability of approximately 38%. [, ]

Q7: How is this compound metabolized in the body?

A7: this compound is extensively metabolized, primarily through oxidation at multiple sites. Cytochrome P450 (CYP) enzymes, mainly CYP1A2 and CYP3A4/5, play a crucial role in its metabolism. []

Q8: Are there any known drug-drug interactions associated with this compound?

A8: Yes, due to its metabolism by CYP enzymes, this compound exhibits drug-drug interactions. For instance, co-administration with fluvoxamine, a strong CYP1A2 inhibitor, significantly increases this compound exposure. Conversely, cigarette smoking, which induces CYP1A2, reduces this compound exposure. Similarly, co-administration with ketoconazole (CYP3A4/5 inhibitor) increases exposure, while rifampin (CYP3A4/5 inducer) decreases it. []

Q9: Does renal or hepatic impairment affect this compound's pharmacokinetics?

A9: While severe renal impairment does not appear to impact this compound clearance, mild to moderate hepatic impairment can increase its exposure by approximately two-fold. Despite this increase, no dose adjustments are deemed necessary for patients with mild or moderate hepatic or severe renal impairment. []

Q10: What is the primary indication for this compound?

A10: this compound is primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24). [, , , , ]

Q11: What is Non-24-Hour Sleep-Wake Disorder, and how does this compound provide benefit?

A11: Non-24 is a chronic circadian rhythm disorder characterized by the misalignment of an individual's internal body clock with the 24-hour day-night cycle. [, , ] It predominantly affects totally blind individuals who lack light perception, preventing their circadian rhythms from entraining to the 24-hour photoperiod. [] this compound helps regulate the circadian rhythm, improving sleep onset and maintenance in these individuals. [, , , ]

Q12: Have there been any clinical trials investigating this compound's efficacy in treating Non-24?

A12: Yes, several clinical trials, including Phase II and Phase III trials, have investigated this compound's efficacy in treating Non-24. These trials demonstrated significant improvements in various sleep parameters such as total sleep time, reduction in daytime napping, and overall sleep quality in totally blind individuals diagnosed with Non-24. [, , , , ]

Q13: Apart from Non-24, are there other potential applications of this compound being researched?

A13: Yes, research suggests this compound's potential in treating other sleep disorders, including Jet Lag Disorder (JLD). [, , ] One study utilizing a laboratory model simulating eastward travel via an 8-hour phase advance showed that a single dose of this compound improved JLD symptoms like nighttime insomnia and next-day functioning. [, ] Additionally, this compound is being explored for its potential in managing sleep disorders in individuals with Smith-Magenis Syndrome (SMS). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.